molecular formula C11H10N4O3S B6006251 4-[(E)-[(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]-2-nitrophenol

4-[(E)-[(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]-2-nitrophenol

Cat. No.: B6006251
M. Wt: 278.29 g/mol
InChI Key: VZFBGCIVJNIEEI-LFYBBSHMSA-N
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Description

4-[(E)-[(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]-2-nitrophenol is a complex organic compound that features a thiazole ring, a hydrazone linkage, and a nitrophenol moiety. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which imparts unique chemical properties to the compound. This compound is of interest due to its potential biological activities and applications in various fields of research.

Properties

IUPAC Name

4-[(E)-[(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]-2-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3S/c1-7-6-19-11(13-7)14-12-5-8-2-3-10(16)9(4-8)15(17)18/h2-6,16H,1H3,(H,13,14)/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFBGCIVJNIEEI-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NN=CC2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=N1)N/N=C/C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]-2-nitrophenol typically involves the condensation of 4-methyl-1,3-thiazol-2-yl hydrazine with 2-nitrobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenol moiety can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Aminophenol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.

    Industry: Potential use in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The exact mechanism of action for 4-[(E)-[(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]-2-nitrophenol is not fully understood. it is believed to interact with various molecular targets and pathways:

    Molecular Targets: Enzymes involved in oxidative stress, microbial cell walls, and DNA.

    Pathways: May inhibit microbial growth by disrupting cell wall synthesis or DNA replication. In cancer cells, it may induce apoptosis through oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

Uniqueness

4-[(E)-[(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]-2-nitrophenol is unique due to its combination of a thiazole ring, hydrazone linkage, and nitrophenol group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

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